An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl-4'-tetrahydropyranylglycine
An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl-4'-tetrahydropyranylglycine
Abstract
N-Acetyl-4'-tetrahydropyranylglycine is a non-proteinogenic amino acid derivative with potential applications in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and analytical method development. This technical guide provides a detailed overview of the known structural and physical characteristics of N-Acetyl-4'-tetrahydropyranylglycine. Due to the limited availability of public experimental data for several key properties, this document also furnishes detailed, field-proven experimental protocols for their determination. These methodologies are presented to empower researchers to generate robust and reliable data, thereby accelerating their research and development efforts.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant truth. The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These intrinsic characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An otherwise highly potent compound can fail in development due to poor solubility, low permeability across biological membranes, or rapid metabolism, all of which are dictated by its fundamental physical and chemical attributes.[3]
Therefore, the early and accurate characterization of these properties is not merely a data collection exercise; it is a critical component of a risk-mitigation strategy in drug development.[3][4] This guide focuses on N-Acetyl-4'-tetrahydropyranylglycine, a molecule of interest for its unique structural motifs—an N-acetylated amino acid core appended with a tetrahydropyran (THP) ring. The THP moiety is often incorporated by medicinal chemists to modulate solubility and lipophilicity, making a thorough investigation of these parameters for this specific molecule particularly salient.
This document serves as a foundational resource for researchers, providing both the available data for N-Acetyl-4'-tetrahydropyranylglycine and the detailed methodologies required to elucidate the currently undetermined, yet critical, physicochemical parameters.
Molecular and Structural Data
A foundational understanding of a molecule begins with its structural and basic physical data. The following table summarizes the currently available information for N-Acetyl-4'-tetrahydropyranylglycine.
| Property | Value | Source |
| IUPAC Name | 2-acetamido-2-(oxan-4-yl)acetic acid | Fluorochem[4] |
| CAS Number | 1219171-26-2 | Fluorochem[4] |
| Molecular Formula | C₉H₁₅NO₄ | Fluorochem[4] |
| Molecular Weight | 201.22 g/mol | Fluorochem[4] |
| Physical State | Solid | Fluorochem[4] |
| Purity | ≥97% | Fluorochem[4] |
| Canonical SMILES | CC(=O)NC(C(=O)O)C1CCOCC1 | Fluorochem[4] |
This information provides the basic identity of the compound. However, for a comprehensive understanding of its drug-like potential, further experimental characterization is necessary.
Key Physicochemical Properties and Their Determination
The following sections detail the significance of key physicochemical properties and provide robust protocols for their experimental determination in the context of N-Acetyl-4'-tetrahydropyranylglycine.
Lipophilicity (logP and logD)
Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[1] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water. For ionizable molecules like N-Acetyl-4'-tetrahydropyranylglycine, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it considers all ionic and neutral species.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
This protocol outlines the classic and reliable "shake-flask" method for determining the octanol-water distribution coefficient.[5]
Methodology:
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Preparation of Phases:
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Saturate n-octanol with the PBS buffer by vigorously mixing equal volumes for 24 hours, then allowing the phases to separate.
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Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is crucial to prevent volume changes during the experiment.
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Sample Preparation:
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Prepare a stock solution of N-Acetyl-4'-tetrahydropyranylglycine in the n-octanol-saturated PBS buffer at a known concentration (e.g., 1 mg/mL).
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Partitioning:
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In a glass vial, combine 5 mL of the pre-saturated n-octanol with 5 mL of the drug-containing pre-saturated PBS buffer.
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Securely cap the vial and shake gently on a mechanical shaker at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
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-
Phase Separation:
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Centrifuge the vial at a low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
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-
Quantification:
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Carefully sample a known volume from both the aqueous and n-octanol phases.
-
Determine the concentration of N-Acetyl-4'-tetrahydropyranylglycine in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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-
Calculation:
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The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase])
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Diagram: Shake-Flask logD Determination Workflow
Caption: Workflow for logD determination using the shake-flask method.
Aqueous Solubility
Significance: Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development, often leading to erratic absorption and low exposure.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility, which is the most accurate and relevant measure for drug discovery.
Methodology:
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Sample Preparation:
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Add an excess amount of solid N-Acetyl-4'-tetrahydropyranylglycine to a series of vials containing a relevant aqueous buffer (e.g., PBS at pH 7.4). The excess solid is crucial to ensure saturation.
-
-
Equilibration:
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Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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-
Sample Processing:
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After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved solid.
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-
Quantification:
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Dilute the filtered supernatant with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.
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Result Expression:
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Express the solubility in units of µg/mL or mg/L.
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Ionization Constant (pKa)
Significance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. N-Acetyl-4'-tetrahydropyranylglycine contains a carboxylic acid group, which will be ionized at physiological pH. The pKa value is critical for predicting solubility, permeability, and receptor binding, as the charge state of a molecule significantly impacts these properties.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
Methodology:
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System Setup:
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Use a calibrated pH meter with a high-precision electrode.
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Prepare a solution of N-Acetyl-4'-tetrahydropyranylglycine in water or a water/co-solvent mixture at a known concentration (e.g., 0.01 M).
-
Maintain a constant temperature (e.g., 25°C) and ionic strength (e.g., with 0.15 M KCl).
-
-
Titration:
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.
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Diagram: General Physicochemical Characterization Workflow
Caption: The relationship between key physicochemical properties and their impact on ADME.
Conclusion and Future Directions
This technical guide has synthesized the available structural and physical data for N-Acetyl-4'-tetrahydropyranylglycine and provided a clear, actionable framework for the experimental determination of its most critical physicochemical properties. While the molecular structure is defined, a significant data gap exists for its lipophilicity, solubility, and ionization constant.
The protocols detailed herein for logD, thermodynamic solubility, and pKa determination represent robust, industry-standard methods. By executing these experiments, researchers can generate the essential data needed to build a comprehensive profile of this molecule. This, in turn, will enable more accurate predictions of its in vivo behavior, inform formulation strategies, and ultimately, guide the rational design of future drug candidates based on this promising scaffold. The generation of this data is a crucial next step in unlocking the full potential of N-Acetyl-4'-tetrahydropyranylglycine in drug discovery programs.
References
- Di, L., & Kerns, E. H. (2015).
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
- Manallack, D. T. (2007). The physicochemical challenges of designing drugs for oral administration. Current medicinal chemistry, 14(17), 1827-1838.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
- Avdeef, A. (2012).
Sources
- 1. N-Acetyl-4'-tetrahydropyranylglycine 500mg | rons [rons.odoo.com]
- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-4'-tetrahydropyranylglycine, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
